(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Overview
Description
(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy-methylidene group attached to a furan ring, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the furan ring through cyclization reactions. The pyrrolidine-2,3-dione core can be synthesized via condensation reactions involving appropriate precursors. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. Techniques such as catalytic oxidation and solvent optimization are employed to achieve high yields. For example, the use of Ru/Al2O3 in toluene has been reported as an effective catalyst-solvent combination for similar compounds .
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom may result in a variety of substituted phenyl derivatives.
Scientific Research Applications
(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acid: A nonsteroidal anti-inflammatory drug with a similar bromophenyl group.
Phenacylthiazolium Bromide: An AGE-inhibitor with a similar structural motif.
Organofluorine Compounds: Compounds with similar applications in medicinal chemistry
Uniqueness
What sets (4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO5/c1-11-3-8-14(26-11)17(22)15-16(12-4-6-13(20)7-5-12)21(9-10-25-2)19(24)18(15)23/h3-8,16,23H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZJVOHTUOZDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CCOC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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